Boiling Point Elevation of +24.35 K vs Chloro Analog Enables Distillation-Based Purification Selectivity
The target compound (2-bromo-4-methylpent-1-ene, C₆H₁₁Br, MW 163.056) exhibits an experimentally determined boiling point of 400 K (127 °C, ±3 K) [1][2]. The direct chloro analog, 2-chloro-4-methylpent-1-ene (C₆H₁₁Cl, CAS 16530-66-8, MW 118.605), boils at 375.65 K (102.5 °C, ±2 K) [3]. This 24.35 K elevation is a consequence of the larger polarizable electron cloud of bromine (atomic radius ~114 pm) vs chlorine (~99 pm), enhancing van der Waals interactions. The quantitative difference provides a wider boiling point separation from common organic solvents (e.g., THF bp 339 K, EtOAc bp 350 K) relative to the chloro analog.
| Evidence Dimension | Normal boiling point (Tboil at 760 mmHg) |
|---|---|
| Target Compound Data | 400 K (127 °C, ±3 K) [1][2] |
| Comparator Or Baseline | 2-Chloro-4-methylpent-1-ene (CAS 16530-66-8): 375.65 K (102.5 °C, ±2 K) [3] |
| Quantified Difference | ΔTboil = +24.35 K; bromo analog boils 23.8% higher on the Kelvin scale vs chloro analog |
| Conditions | Ambient pressure (760 mmHg); NIST TRC-compiled data measured by static method (chloro) and unspecified method (bromo) |
Why This Matters
The +24 K boiling point elevation provides a wider operational window for fractional distillation separation from low-boiling reaction solvents, reducing cross-contamination risk during post-reaction purification in multi-step syntheses.
- [1] NIST Chemistry WebBook, SRD 69: 2-Bromo-4-methyl-1-pentene, CAS 31844-97-0. Tboil = 400 K, uncertainty ±3 K. Data compiled by TRC NIST Boulder Laboratories. View Source
- [2] Van Risseghem, H. 4-Methyl-1-pentene and some of its derivatives. Bull. Soc. Chim. Belg. 1933, 42, 229–237. View Source
- [3] NIST Chemistry WebBook, SRD 69: 4-Methyl-2-chloro-1-pentene, CAS 16530-66-8. Tboil = 375.65 K, uncertainty ±2 K. Pomerantz, P.; Fookson, A.; Mears, T.W.; Rothberg, S.; Howard, F.L. J. Res. Natl. Bur. Stand. (U.S.) 1954, 52, 51. View Source
